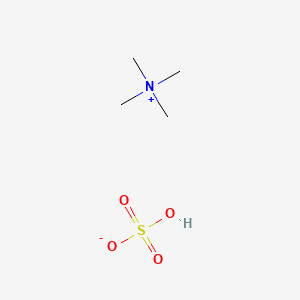

Tetramethylammonium hydrogensulfate

Description

Properties

IUPAC Name |

hydrogen sulfate;tetramethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.H2O4S/c2*1-5(2,3)4/h1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTYPCUOWWOADE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10230376 | |

| Record name | Tetramethylammonium hydrogen sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80526-82-5 | |

| Record name | Tetramethylammonium hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80526-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylammonium hydrogen sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080526825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylammonium hydrogen sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Laboratory Synthesis of Tetramethylammonium Hydrogensulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the laboratory synthesis of tetramethylammonium hydrogensulfate, also known as tetramethylammonium bisulfate. The information is curated for professionals in research and development who require a reliable method for preparing this versatile quaternary ammonium salt. This document outlines the fundamental chemical principles, detailed experimental protocols, and relevant safety information.

Introduction

This compound ([TMA]HSO₄) is a quaternary ammonium salt with the chemical formula [(CH₃)₄N]HSO₄. It finds applications in various chemical processes, including as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and as a phase-transfer catalyst in organic synthesis.[1][2] Its utility stems from the presence of the bulky, non-polar tetramethylammonium cation and the acidic hydrogensulfate anion. This guide details a straightforward and reproducible synthesis method based on the principle of acid-base neutralization.

Synthesis Overview

The most common and direct method for synthesizing this compound in a laboratory setting is through the neutralization reaction between tetramethylammonium hydroxide and sulfuric acid. This reaction is an exothermic acid-base reaction that yields the desired salt and water as the only byproduct, ensuring a high atom economy.

The balanced chemical equation for this reaction is:

[(CH₃)₄N]OH + H₂SO₄ → [(CH₃)₄N]HSO₄ + H₂O

An analogous method has been successfully used for the synthesis of other quaternary ammonium hydrogensulfates, such as the tetrabutylammonium salt, by reacting the corresponding quaternary ammonium hydroxide with sulfuric acid in a 1:1 molar ratio.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference/Notes |

| Molecular Formula | C₄H₁₃NO₄S | [4][5] |

| Molecular Weight | 171.22 g/mol | [2][5] |

| Reactant 1 | Tetramethylammonium hydroxide ((CH₃)₄NOH) | |

| Reactant 2 | Sulfuric acid (H₂SO₄) | |

| Molar Ratio (Reactant 1:Reactant 2) | 1:1 | Based on stoichiometry |

| Typical Solvent | Deionized Water | |

| Appearance of Product | White to off-white crystalline powder | [2][4] |

| Melting Point | 290-297 °C | [2] |

| Purity (Typical) | ≥98% | [6] |

Detailed Experimental Protocol

This protocol is adapted from established methods for synthesizing analogous quaternary ammonium hydrogensulfates.[3]

4.1. Materials and Equipment

-

Tetramethylammonium hydroxide solution (e.g., 25% in water)

-

Sulfuric acid (concentrated, 98%)

-

Deionized water

-

An appropriate recrystallization solvent (e.g., isopropanol, methylethyl ketone)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

4.2. Synthesis Procedure

-

Preparation of Reactants:

-

Accurately measure a specific volume of tetramethylammonium hydroxide solution into a round-bottom flask equipped with a magnetic stir bar.

-

Calculate the molar amount of tetramethylammonium hydroxide.

-

In a separate beaker, carefully prepare a dilute solution of sulfuric acid by adding a stoichiometric equivalent (1:1 molar ratio) of concentrated sulfuric acid to deionized water. Caution: Always add acid to water slowly, never the other way around, as the dilution is highly exothermic.

-

-

Reaction:

-

Place the round-bottom flask containing the tetramethylammonium hydroxide solution in an ice bath to control the reaction temperature.

-

Begin stirring the solution.

-

Slowly add the prepared sulfuric acid solution to the stirred tetramethylammonium hydroxide solution using a dropping funnel over a period of 30-60 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

-

Isolation of the Product:

-

Remove the solvent (water) from the reaction mixture using a rotary evaporator under reduced pressure. The temperature of the water bath should be kept moderate (50-60 °C) to avoid decomposition.

-

Continue the evaporation until a solid or viscous oil is obtained.

-

-

Purification by Recrystallization:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent, such as isopropanol or methylethyl ketone.[3]

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the purified this compound crystals in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.

-

4.3. Characterization

The identity and purity of the synthesized product can be confirmed using standard analytical techniques such as:

-

Melting Point Determination: Compare the observed melting point with the literature value (290-297 °C).[2]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the tetramethylammonium cation.

Safety Precautions

-

Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. It can cause severe burns. Handle with extreme care in a fume hood and wear appropriate PPE.

-

Tetramethylammonium Hydroxide: This is a strong base and is toxic. Avoid contact with skin and eyes.

-

General Hazards: The product, this compound, is an irritant to the skin and eyes and may cause respiratory irritation.[5]

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical reaction for the synthesis of this compound.

Caption: Step-by-step workflow for the laboratory synthesis and purification.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. US3816533A - Crystalline hydrogensulfates of quaternary ammonium compounds and their use - Google Patents [patents.google.com]

- 4. This compound, 99+%, HPLC grade 50 g | Buy Online [thermofisher.com]

- 5. Tetramethylammonium hydrogen sulphate | C4H13NO4S | CID 157340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetramethylammonium hydrogen sulfate crystallized, = 98.0 T 103812-00-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Tetramethylammonium Hydrogensulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium hydrogensulfate, with the chemical formula [(CH₃)₄N]HSO₄, is a quaternary ammonium salt that has garnered interest in various chemical and pharmaceutical applications. Its utility as an ion-pairing reagent in chromatography and as a phase transfer catalyst in organic synthesis underscores the importance of a thorough understanding of its molecular structure and bonding characteristics. This technical guide provides a comprehensive overview of the structural and bonding properties of this compound, with a particular focus on its hydrated form, this compound monohydrate ([(CH₃)₄N]HSO₄·H₂O), which exhibits notable ferroelectric properties.

Molecular Structure and Bonding

The fundamental structure of this compound is characterized by the ionic interaction between the tetramethylammonium cation ([(CH₃)₄N]⁺) and the hydrogensulfate anion (HSO₄⁻).

The Tetramethylammonium Cation ([(CH₃)₄N]⁺):

The tetramethylammonium cation consists of a central nitrogen atom covalently bonded to four methyl groups. This arrangement results in a tetrahedral geometry around the nitrogen atom. The positive charge is localized on the nitrogen atom, creating a stable, bulky cation. The bonding within this cation is exclusively covalent, with strong carbon-nitrogen and carbon-hydrogen single bonds.

The Hydrogensulfate Anion (HSO₄⁻):

The hydrogensulfate anion is the conjugate base of sulfuric acid. It comprises a central sulfur atom tetrahedrally bonded to four oxygen atoms. One of the oxygen atoms is protonated, forming a hydroxyl group. The negative charge is delocalized across the other three oxygen atoms through resonance. The bonding within the hydrogensulfate anion is predominantly covalent, with contributions from both sigma and pi bonding between the sulfur and oxygen atoms.

Ionic Bonding and Crystal Packing:

In the solid state, the tetramethylammonium cations and hydrogensulfate anions are held together by electrostatic forces, forming an ionic crystal lattice. In the case of the monohydrate, water molecules are also incorporated into the crystal structure. These water molecules play a crucial role in the overall crystal packing and are involved in hydrogen bonding interactions with the hydrogensulfate anions.

A significant feature of the crystal structure of this compound monohydrate is the presence of hydrogen-bonded chains of hydrogensulfate anions. The individual HSO₄⁻ ions are linked together via hydrogen bonds between the hydrogen of the hydroxyl group of one anion and an oxygen atom of an adjacent anion. These chains are then surrounded by the tetramethylammonium cations. The water molecules further stabilize the structure by forming additional hydrogen bonds with the hydrogensulfate anions.

The interplay of ionic forces and hydrogen bonding dictates the overall three-dimensional arrangement of the ions and water molecules in the crystal lattice. This specific arrangement is responsible for the observed physical properties of the compound, including its ferroelectric behavior.

Crystallographic Data

The crystal structure of this compound monohydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in a system that allows for the development of a net dipole moment, leading to its ferroelectric properties in a specific temperature range. Below is a summary of key crystallographic data.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Z | Value |

Note: Specific values for unit cell parameters (a, b, c, β) and the number of formula units per unit cell (Z) would be inserted here from the definitive crystallographic study, which was not available in the provided search results.

Table of Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Value (°) |

| N-C | Value | C-N-C | Value |

| S-O | Value | O-S-O | Value |

| S-OH | Value | ||

| O-H···O (Hydrogen Bond) | Value |

Note: Specific values for bond lengths and angles would be populated from the primary crystallographic literature.

Spectroscopic Analysis

Spectroscopic techniques are invaluable for elucidating the structural and bonding details of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing information about the functional groups present and their chemical environment.

Key Vibrational Modes:

-

Tetramethylammonium Cation: The spectra are characterized by strong bands corresponding to the C-H stretching and bending vibrations of the methyl groups, as well as the C-N stretching modes.

-

Hydrogensulfate Anion: The vibrational modes of the HSO₄⁻ anion are particularly informative. The S-O stretching vibrations give rise to a set of strong bands. The position of the S-OH stretching and bending modes can provide insights into the hydrogen bonding interactions within the crystal.

-

Water Molecule (in the monohydrate): The presence of water is confirmed by the characteristic O-H stretching and bending vibrations.

Table of Key Vibrational Frequencies (cm⁻¹)

| Assignment | Infrared (IR) | Raman |

| ν(C-H) | Value | Value |

| δ(CH₃) | Value | Value |

| ν(C-N) | Value | Value |

| ν(S=O) | Value | Value |

| ν(S-OH) | Value | Value |

| δ(S-O-H) | Value | Value |

| ν(O-H) of H₂O | Value | Value |

| δ(H-O-H) of H₂O | Value | Value |

Note: Specific frequency values would be inserted from experimental data found in relevant research articles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

-

¹H NMR: The proton NMR spectrum of the tetramethylammonium cation shows a single, sharp resonance due to the magnetic equivalence of the twelve protons of the four methyl groups. The proton of the hydrogensulfate anion is typically not observed in aqueous solutions due to rapid exchange with the solvent.

-

¹³C NMR: The carbon-13 NMR spectrum displays a single resonance for the four equivalent methyl carbons of the tetramethylammonium cation.

Table of NMR Chemical Shifts (ppm)

| Nucleus | Chemical Shift (δ) | Solvent |

| ¹H (of -CH₃) | Value | Solvent |

| ¹³C (of -CH₃) | Value | Solvent |

Note: Specific chemical shift values and the solvent used would be cited from experimental NMR data.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key analytical techniques used to characterize this compound.

Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals of this compound monohydrate are typically grown by slow evaporation of an aqueous solution containing stoichiometric amounts of tetramethylammonium hydroxide and sulfuric acid.

-

Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is maintained at a constant temperature (e.g., 100 K or 298 K) using a cryostream or a temperature controller. X-ray diffraction data are collected using monochromatic X-radiation (e.g., Mo Kα or Cu Kα). A series of diffraction images are recorded as the crystal is rotated through a range of angles.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Vibrational Spectroscopy (FT-IR and FT-Raman)

-

Fourier Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: For solid-state analysis, a small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

-

Data Acquisition: The sample is placed in the IR beam of an FT-IR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a specified resolution (e.g., 4 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

-

Fourier Transform (FT)-Raman Spectroscopy:

-

Sample Preparation: A small amount of the crystalline sample is placed in a glass capillary tube or a sample holder.

-

Data Acquisition: The sample is irradiated with a monochromatic laser source (e.g., Nd:YAG laser at 1064 nm). The scattered light is collected at a 90° or 180° angle and passed through a filter to remove the Rayleigh scattering. The Raman spectrum is then analyzed using an interferometer and a detector. Spectra are typically recorded over a similar range as the IR spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) or a water-soluble equivalent, may be added.

-

Data Acquisition: The NMR tube is placed in the magnet of an NMR spectrometer. For ¹H NMR, a single pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum. The spectra are acquired with a specific number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Logical Relationships and Workflows

The characterization of this compound involves a synergistic approach where different analytical techniques provide complementary information to build a complete picture of its molecular structure and bonding.

Caption: Experimental workflow for the characterization of this compound.

This diagram illustrates the logical flow from the synthesis of the compound to its comprehensive structural and spectroscopic characterization, leading to a complete understanding of its molecular structure and bonding.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. The interplay of ionic and covalent bonding, along with significant hydrogen bonding in the monohydrate form, governs its solid-state structure and physical properties. The combination of X-ray diffraction and various spectroscopic techniques provides a powerful approach to fully characterize this and similar compounds of interest to researchers and professionals in the chemical and pharmaceutical sciences. A thorough understanding of these fundamental properties is essential for the informed application of this compound in its various industrial and research roles.

CAS number and molecular formula for Tetramethylammonium hydrogensulfate

This technical guide provides an in-depth overview of Tetramethylammonium hydrogensulfate, a quaternary ammonium salt widely utilized in research and various industrial applications. The document details its chemical identity, physical properties, and key applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Chemical Identification

This compound is a chemical compound primarily used as an ion-pairing agent in chromatography and as a phase-transfer catalyst in organic synthesis. It is available in both anhydrous and hydrated forms.

| Identifier | Anhydrous Form | Monohydrate Form |

| CAS Number | 80526-82-5[1][2][3][4][5] | 207738-07-6[6], 103812-00-6 |

| Molecular Formula | C4H13NO4S[1][3][4][5] | C4H15NO5S[7] |

| Linear Formula | (CH3)4N(HSO4) | (CH3)4N(HSO4) · H2O |

| Synonyms | Tetramethylammonium bisulfate, TMAHS, N,N,N-trimethylmethanaminium sulfate[1][3] | This compound hydrate[6] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its application in laboratory and industrial settings.

| Property | Value (Anhydrous) | Value (Monohydrate) | Reference |

| Molecular Weight | 171.22 g/mol | 189.23 g/mol | [1][2][7] |

| Appearance | White to off-white crystalline powder/solid | Almost white powder/crystals | [2][3][4][6][8] |

| Melting Point | 290 - 297 °C | 292 - 295 °C | [2][3] |

| Solubility | Soluble in water | Highly soluble in water | [3][5][6] |

| Hydrogen Bond Donor Count | 1 | - | [1] |

| Hydrogen Bond Acceptor Count | 4 | - | [1] |

Key Applications in Research and Development

This compound is a versatile reagent with several applications in scientific research and pharmaceutical development.

-

Ion-Pair Chromatography: It is widely used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (HPLC).[2][4] It is added to the mobile phase to enhance the retention and separation of ionic and highly polar analytes by forming neutral ion pairs with the sample ions. This is particularly crucial for the analysis of pharmaceuticals and biomolecules.[2]

-

Phase-Transfer Catalysis: In organic synthesis, it functions as a phase-transfer catalyst (PTC), facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic).[6] This enhances reaction rates and yields, making it valuable for the synthesis of complex organic molecules.[6]

-

Pharmaceutical Development: The compound aids in drug formulation by improving the solubility and stability of active pharmaceutical ingredients (APIs).[2]

-

Biotechnology: In protein purification processes, it can help to stabilize proteins and reduce non-specific interactions, leading to higher purity samples.[2]

-

Material Science and Electrochemistry: It is used in the synthesis of ionic liquids, which have applications in electrochemistry and catalysis.[2][6]

Experimental Protocols and Methodologies

While specific experimental protocols are highly dependent on the particular application, this section outlines the general methodology for the use of this compound in its most common applications.

a) General Protocol for Ion-Pair Chromatography

The use of this compound as an ion-pairing agent in HPLC typically involves its addition to the aqueous component of the mobile phase.

-

Reagent Preparation: Prepare a stock solution of this compound in the aqueous portion of the mobile phase (e.g., water or buffer) at a concentration typically ranging from 5 mM to 50 mM.

-

Mobile Phase Preparation: Add the required volume of the ion-pair reagent stock solution to the final mobile phase mixture. The pH of the mobile phase should be adjusted to ensure that both the analyte and the ion-pairing agent are in their ionized forms.

-

System Equilibration: Before injecting the sample, the HPLC column must be thoroughly equilibrated with the mobile phase containing the ion-pairing agent. This ensures a stable baseline and reproducible retention times.

-

Sample Analysis: Inject the sample and run the chromatographic separation. The concentration of the ion-pairing agent and the pH of the mobile phase can be optimized to achieve the desired separation.

-

Column Washing: After analysis, it is critical to wash the column extensively with a mobile phase free of the ion-pairing agent to prevent reagent precipitation and column degradation.

References

- 1. Tetramethylammonium hydrogen sulphate | C4H13NO4S | CID 157340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 80526-82-5 [chemicalbook.com]

- 4. 80526-82-5 CAS | TETRAMETHYL AMMONIUM HYDROGEN SULPHATE | Quaternary Ammonium Compounds | Article No. 6223B [lobachemie.com]

- 5. lookchem.com [lookchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Tetramethylammonium hydrogen sulfate monohydrate | C4H15NO5S | CID 16212300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

The Dawn of a Disinfectant Revolution: A Technical History of Quaternary Ammonium Salts

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary ammonium salts, commonly known as "quats" or QACs, represent a class of cationic surfactants that have become indispensable in modern hygiene, medicine, and industry. Their broad-spectrum antimicrobial activity, coupled with their relative stability and safety, has cemented their role in everything from hospital disinfectants and antiseptics to fabric softeners and preservatives. This in-depth technical guide explores the historical development and discovery of these remarkable compounds, providing a detailed look at their origins, the key scientific minds behind their inception, and the evolution of their chemical structures and applications. For the modern researcher, understanding the foundational science of QACs offers valuable context for contemporary drug development and antimicrobial research.

The Genesis of a Germicide: Early Discoveries

The journey into the world of quaternary ammonium salts as antimicrobial agents began in the early 20th century. While the synthesis of these compounds was known, their potent biological activity was yet to be fully appreciated.

The Pioneering Work of Jacobs and Heidelberger (1916)

The first significant indication of the bactericidal properties of QACs came from the work of Walter A. Jacobs and Michael Heidelberger at the Rockefeller Institute for Medical Research. In 1916, their research on the chemical synthesis of derivatives of hexamethylenetetramine, a urinary antiseptic, led them to prepare various quaternary salts. They systematically studied the relationship between the chemical constitution of these compounds and their bactericidal action.

Their findings, published in the Journal of Experimental Medicine, revealed that the quaternization of hexamethylenetetramine with various halogenated organic compounds resulted in substances with significant bactericidal properties. This marked the initial discovery of the antimicrobial potential of this class of compounds.

Gerhard Domagk and the Dawn of Modern Disinfection (1935)

While Jacobs and Heidelberger laid the groundwork, it was the German bacteriologist and Nobel laureate Gerhard Domagk who propelled quaternary ammonium salts into the forefront of disinfection. In 1935, Domagk, already renowned for his discovery of the first sulfonamide antibiotic, Prontosil, turned his attention to a new class of disinfectants.[1]

Domagk's research demonstrated that the attachment of a long alkyl chain to the nitrogen atom of a quaternary ammonium compound dramatically enhanced its biocidal activity.[2] This led to the development of alkyl dimethyl benzyl ammonium chloride (ADBAC) , the first commercially significant QAC, which is now commonly known as benzalkonium chloride .[2][3] This discovery was a watershed moment, establishing the fundamental structure-activity relationship that would guide the development of future generations of QACs. Benzalkonium chloride was first registered with the U.S. Environmental Protection Agency (EPA) in 1947.[3]

The Evolution of Quaternary Ammonium Compounds: A Generational Overview

Following Domagk's groundbreaking work, the field of QACs saw rapid innovation, with successive "generations" of compounds being developed, each offering distinct advantages over its predecessors. This evolution was driven by a quest for broader antimicrobial efficacy, improved performance in the presence of organic soil and hard water, and enhanced safety profiles.

| Generation | Chemical Class | Key Features & Improvements | Year of Development |

| First | Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC) | - Broad-spectrum antimicrobial activity. - Foundation for future QACs. | 1935 |

| Second | Alkyl Dimethyl Ethylbenzyl Ammonium Chloride (ADEBAC) | - Substitution of an ethyl group on the benzene ring. - Claimed to have higher biocidal activity. | - |

| Third | Mixture of ADBAC and ADEBAC | - Synergistic effect leading to improved biocidal activity and detergency. - Lower toxicity. | 1955 |

| Fourth | Dialkyl Dimethyl Ammonium Chloride (DDAC) | - "Twin chain" or "dual chain" quats. - Superior germicidal performance, especially in the presence of organic loads and hard water. - Low foaming. | 1965 |

| Fifth | Mixture of DDAC and ADBAC | - Enhanced germicidal performance under harsh conditions. - Broad-spectrum efficacy against a wide range of microorganisms. - Improved safety profile. | - |

Foundational Experimental Protocols

Understanding the historical context of QAC discovery requires an appreciation of the experimental methodologies of the time. While the original publications provide extensive detail, the following summarizes the general protocols that would have been employed for the synthesis and evaluation of the first quaternary ammonium salts.

Synthesis of Alkyl Dimethyl Benzyl Ammonium Chloride (Benzalkonium Chloride)

The synthesis of the first-generation QAC, benzalkonium chloride, is a classic example of the Menshutkin reaction , which involves the alkylation of a tertiary amine.

General Protocol:

-

Reactant Preparation: An N,N-dimethylalkylamine (e.g., N,N-dimethyldodecylamine) is dissolved in a suitable polar aprotic solvent, such as acetonitrile.[3]

-

Addition of Alkylating Agent: An equimolar amount of benzyl chloride is added to the solution.[3]

-

Reaction: The mixture is stirred, often at room temperature. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC).[3]

-

Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure.[3]

-

Purification: The crude product is then washed with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent mixture, like acetone/acetonitrile.[3]

Evaluation of Bactericidal Activity: The Phenol Coefficient Test

In the early 20th century, the efficacy of a new disinfectant was often compared to that of phenol, a well-established antiseptic. The phenol coefficient test was a standard method for this purpose.

General Protocol:

-

Preparation of Cultures: Standardized cultures of test bacteria (e.g., Staphylococcus aureus, Salmonella typhi) are prepared in a suitable broth medium.

-

Preparation of Disinfectant Dilutions: A series of dilutions of the test QAC and phenol are prepared in sterile water or broth.

-

Inoculation: A standardized volume of the bacterial culture is added to each dilution of the disinfectant and phenol.

-

Timed Subcultures: At specific time intervals (e.g., 5, 10, and 15 minutes), a loopful of the mixture is transferred to a sterile broth tube.

-

Incubation: The subculture tubes are incubated under optimal conditions for bacterial growth.

-

Observation: The tubes are observed for the presence or absence of turbidity (bacterial growth).

-

Calculation of Phenol Coefficient: The highest dilution of the test disinfectant that kills the bacteria in a given time is compared to the highest dilution of phenol that produces the same result. The ratio of these dilutions gives the phenol coefficient.

Early Insights into the Mechanism of Action

From the outset of their discovery, scientists sought to understand how quaternary ammonium salts exerted their potent antimicrobial effects. The early hypotheses, while not as detailed as our modern understanding, laid the groundwork for future investigations into their mechanism of action.

The prevailing early theory centered on the disruption of the bacterial cell membrane . As cationic surfactants, QACs possess a positively charged hydrophilic head and a lipophilic tail. It was proposed that the positively charged head of the QAC molecule would be attracted to the negatively charged components of the bacterial cell surface.

The proposed sequence of events was as follows:

-

Adsorption: The cationic QAC molecules adsorb onto the negatively charged bacterial cell surface.

-

Diffusion: The lipophilic alkyl chains of the QACs facilitate their diffusion through the cell wall.

-

Membrane Disruption: The QAC molecules intercalate into the lipid bilayer of the cytoplasmic membrane, disrupting its structure and function. This leads to the leakage of essential intracellular components, such as potassium ions and nucleotides.

-

Cell Lysis: The extensive damage to the cell membrane ultimately results in cell lysis and death.

This fundamental understanding of membrane disruption as the primary mechanism of action has largely stood the test of time, although more recent research has elucidated more nuanced interactions with cellular enzymes and other intracellular targets.

Visualizing the Historical and Chemical Landscape

To provide a clearer understanding of the historical development and chemical evolution of quaternary ammonium salts, the following diagrams have been generated using Graphviz.

Caption: A timeline of the key milestones in the development of quaternary ammonium salts.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Tetramethylammonium Hydrogensulfate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetramethylammonium hydrogensulfate, with the chemical formula [(CH₃)₄N]HSO₄, is a quaternary ammonium salt. Quaternary ammonium salts are a class of compounds with diverse applications, including as phase transfer catalysts, electrolytes, and in pharmaceutical formulations. Understanding the thermal stability and decomposition profile of such compounds is critical for determining their safe handling, storage conditions, and suitability for various applications, particularly in drug development where thermal processing is common.

This guide summarizes the available physical properties related to the thermal behavior of this compound, provides generalized experimental protocols for its thermal analysis, and proposes a potential decomposition pathway based on the known chemistry of analogous compounds.

Thermal Properties: A Summary of Available Data

The reported melting and decomposition points for this compound show some variability, which may be attributed to the presence of hydrates or different measurement conditions. The available data from chemical suppliers is summarized below.

| Thermal Event | Temperature Range (°C) | Notes | Source(s) |

| Melting Point | 292 - 295 | Anhydrous form | Sigma-Aldrich[1] |

| Melting Point | 290 - 297 | Anhydrous form | TCI Chemicals |

| Melting Point | 63 - 65 | Likely a hydrated form | Sigma-Aldrich[1] |

| Decomposition | 184 | "dec." indicates decomposition | Sigma-Aldrich[1] |

| Hazardous Decomposition Products | Not specified | Under fire conditions: Carbon oxides, Nitrogen oxides (NOx), Sulphur oxides | Bio-Fine |

Experimental Protocols for Thermal Analysis

While specific TGA and DSC studies on this compound are not publicly available, the following are detailed, generalized methodologies for the thermal analysis of crystalline organic salts.

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine thermal stability, decomposition temperatures, and the composition of materials.

3.1.1. Instrument and Sample Preparation:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Mass: 5-10 mg of finely ground this compound powder to ensure even heat distribution.

-

Crucible: An inert crucible, typically made of alumina (Al₂O₃) or platinum, is used to hold the sample.

3.1.2. Experimental Procedure:

-

The sample is accurately weighed into the TGA crucible.

-

The crucible is placed on the TGA balance mechanism within the furnace.

-

The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to remove any reactive gases.

-

The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature ranges of mass loss events.

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

3.2.1. Instrument and Sample Preparation:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Mass: 2-5 mg of finely ground this compound powder.

-

Pans: The sample is hermetically sealed in an aluminum or gold-plated pan. An empty, sealed pan is used as a reference.

3.2.2. Experimental Procedure:

-

The sample is accurately weighed and sealed in a DSC pan.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

The temperature is programmed to ramp from a sub-ambient temperature (e.g., 0 °C) to a temperature above the expected melting or decomposition point (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).

-

The heat flow to the sample and reference is continuously measured and recorded.

-

The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting) and exothermic (decomposition) events.

Proposed Thermal Decomposition Pathway

In the absence of specific experimental studies on the decomposition of this compound, a logical pathway can be proposed based on the known decomposition mechanisms of other tetramethylammonium salts, such as the hydroxide and halides. The primary decomposition routes for the tetramethylammonium cation are Hofmann elimination and nucleophilic substitution (SN2).

-

Hofmann Elimination: This pathway is less likely for the tetramethylammonium cation as it lacks a beta-hydrogen. Hofmann elimination typically occurs in quaternary ammonium salts with longer alkyl chains.

-

Nucleophilic Substitution (SN2): This is a more probable mechanism where a nucleophile attacks one of the methyl groups on the quaternary ammonium cation. In the case of this compound, the hydrogensulfate anion (HSO₄⁻) or its decomposition products could act as the nucleophile.

A plausible decomposition pathway could involve an initial acid-base reaction followed by nucleophilic attack:

-

Proton Transfer: The hydrogensulfate anion can donate a proton, potentially leading to the formation of sulfuric acid and trimethylamine.

-

Nucleophilic Attack: The sulfate or hydrogensulfate anion can act as a nucleophile, attacking a methyl group of the tetramethylammonium cation. This would lead to the formation of trimethylamine and a methylated sulfate species (e.g., methyl hydrogensulfate).

-

Further Decomposition: At higher temperatures, these initial products would likely decompose further. Trimethylamine can be oxidized, and sulfuric acid and its derivatives will decompose to sulfur oxides (SO₂ and SO₃) and water.

The final decomposition products under inert or oxidizing atmospheres are expected to be gaseous species such as trimethylamine, water, sulfur dioxide, sulfur trioxide, and, under oxidizing conditions, oxides of nitrogen and carbon.

Mandatory Visualizations

Caption: A generalized experimental workflow for the thermal analysis of an organic salt.

Caption: A proposed thermal decomposition pathway for this compound.

References

Tetramethylammonium Hydrogensulfate: A Technical Guide to its Hygroscopic Nature and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hygroscopic nature of Tetramethylammonium hydrogensulfate (TMHS), a compound of interest in various chemical and pharmaceutical applications. Due to its propensity to absorb moisture from the atmosphere, proper handling and storage procedures are critical to maintain its chemical integrity and ensure laboratory safety. This document outlines the known properties of TMHS, details experimental protocols for characterizing its hygroscopicity, and provides comprehensive handling and safety guidelines.

Physicochemical Properties and Hygroscopic Nature

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₃NO₄S | [3] |

| Molecular Weight | 171.22 g/mol (anhydrous basis) | [4][5] |

| Appearance | White to off-white crystalline powder/solid | [1][4] |

| Melting Point | 292-295 °C | [4][6] |

| Hygroscopic Nature | Yes | [2] |

The hygroscopic nature of salts is influenced by factors such as their crystal lattice structure and the energy of hydration of their constituent ions. For TMHS, the presence of the charged tetramethylammonium cation and the hydrogensulfate anion facilitates interaction with water molecules.

Experimental Protocols for Hygroscopicity Assessment

To quantitatively assess the hygroscopic nature of this compound, several established analytical techniques can be employed. The following are detailed methodologies for key experiments.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature. This allows for the generation of a moisture sorption-desorption isotherm, which is a key indicator of a material's hygroscopicity.[4][7]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) until a stable weight is achieved. This initial weight is considered the dry mass of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system waits for the sample mass to equilibrate before proceeding to the next humidity level. The mass uptake of water is recorded at each step.

-

Desorption Phase: Once the maximum RH is reached, the humidity is decreased in a similar stepwise manner back to 0% RH. The loss of water mass is recorded at each step.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. Plotting the equilibrium moisture content against the relative humidity generates the sorption and desorption isotherms. The difference between these two curves is known as hysteresis.[4]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis can be used to determine the water content of a sample by measuring its weight loss as a function of temperature.[8]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA crucible.

-

Analysis: The sample is heated in a controlled atmosphere (typically nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 200 °C).

-

Data Analysis: The TGA thermogram will show a weight loss step corresponding to the evaporation of absorbed water. The temperature at which this occurs and the percentage of weight loss can be used to quantify the moisture content. It is important to distinguish this from thermal decomposition, which would typically occur at higher temperatures.[9]

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content in a solid sample.[10][11]

Methodology:

-

Instrument Preparation: The Karl Fischer titrator is prepared with the appropriate reagents (a solvent, typically methanol, and a titrant containing iodine). The titration vessel is conditioned to be anhydrous.

-

Sample Introduction: A precisely weighed amount of this compound is quickly introduced into the titration vessel.

-

Titration: The sample is dissolved or suspended in the anhydrous solvent, and the titrant is added. The iodine in the titrant reacts stoichiometrically with the water from the sample.

-

Endpoint Detection: The endpoint of the titration is detected potentiometrically.

-

Calculation: The amount of titrant consumed is used to calculate the exact amount of water in the sample, which is typically expressed as a percentage or in parts per million (ppm).[11]

Handling and Storage Precautions

Due to its hygroscopic nature, stringent precautions must be taken when handling and storing this compound to prevent moisture absorption and ensure user safety.

Table 2: Handling and Storage Recommendations

| Precaution Category | Recommendation | Reference(s) |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from moisture and avoid exposure to moist air or water. | [1][2] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses with side-shields or goggles). In case of dust formation, use a NIOSH-approved respirator. | [2][4] |

| Handling | Avoid breathing dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling. Use only in a well-ventilated area. | [1][2] |

| Incompatibilities | Strong oxidizing agents. | [2] |

Spill Management

In the event of a spill, a clear and systematic procedure should be followed to minimize exposure and environmental contamination.

Spill Response Protocol:

-

Evacuate and Secure: Evacuate unnecessary personnel from the spill area. Ensure adequate ventilation.

-

Personal Protection: Don appropriate PPE, including respiratory protection, before entering the spill area.

-

Containment: Prevent further spread of the spilled solid.

-

Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent (check for compatibility) and then with soap and water.

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Visualized Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows for handling and analyzing this compound.

References

- 1. sussexdampexperts.com [sussexdampexperts.com]

- 2. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]

- 3. research.aalto.fi [research.aalto.fi]

- 4. mt.com [mt.com]

- 5. aqualab.com [aqualab.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 8. epfl.ch [epfl.ch]

- 9. Use of Thermogravimetric Analysis for Moisture Determination in Difficult Lyophilized Biological Samples [scirp.org]

- 10. mt.com [mt.com]

- 11. researchgate.net [researchgate.net]

understanding the role of the hydrogensulfate anion in its reactivity

An In-depth Technical Guide on the Core Reactivity of the Hydrogensulfate Anion

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the hydrogensulfate anion (HSO₄⁻), also known as bisulfate. It details its structure, physicochemical properties, and multifaceted role in chemical reactions, including its functions as a proton donor, base, nucleophile, and catalyst. The content is structured to serve as a technical resource for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the visualization of chemical processes.

Structure and Physicochemical Properties

The hydrogensulfate anion is the conjugate base of sulfuric acid (H₂SO₄)[1][2]. Structurally, it consists of a central sulfur atom tetrahedrally bonded to four oxygen atoms, with one oxygen atom protonated[3][4]. This structure is similar to that of methane[3][4]. The negative charge is delocalized across the three non-protonated oxygen atoms through resonance, a key factor influencing its reactivity.

Key Physicochemical Properties

The fundamental properties of the hydrogensulfate anion are summarized below for easy reference.

| Property | Value | Reference |

| Chemical Formula | HSO₄⁻ | [3][4][5] |

| Molar Mass | 97.064 g/mol | [1][4] |

| Appearance | White powder (in salt form) | [4][5][6] |

| Density | Approx. 1.8 - 2.3 g/cm³ (for salts) | [4][5][6] |

| Melting Point | 59 °C (for NaHSO₄) | [4] |

| pKa | 1.99 | [7] |

| pH | ~1 (in solution) | [4][5][6] |

| Solubility | Soluble in water, acetone, ethanol | [4] |

Core Reactivity of the Hydrogensulfate Anion

The reactivity of the hydrogensulfate anion is characterized by its ability to participate in several distinct types of chemical transformations.

Amphiprotic Nature: A Brønsted-Lowry Acid and Base

The hydrogensulfate anion is amphiprotic, meaning it can function as both an acid and a base.[3]

-

As an Acid: It can donate its proton (H⁺) to a base, forming the sulfate ion (SO₄²⁻).[3] This is its most common role in aqueous solutions, making solutions of hydrogensulfate salts acidic.[3][4]

-

As a Base: It can accept a proton (H⁺) from a stronger acid to reform sulfuric acid (H₂SO₄).[3]

-

HSO₄⁻ + H₃O⁺ ⇌ H₂SO₄ + H₂O[3]

-

Caption: Amphiprotic behavior of the hydrogensulfate anion.

Nucleophilicity

The hydrogensulfate anion is generally considered a weak or poor nucleophile.[8] Its nucleophilicity is hindered by two main factors:

-

Charge Delocalization: The negative charge is distributed across three oxygen atoms, reducing the electron density on any single oxygen and making it a less potent electron-pair donor.[8][9]

-

High Oxidation State of Sulfur: The central sulfur atom has a high oxidation state (+6), which withdraws electron density from the surrounding oxygen atoms, further diminishing their nucleophilic character.[8]

Despite this, in the absence of stronger nucleophiles and under specific conditions (e.g., high temperatures), it can participate in nucleophilic substitution reactions, although elimination reactions are often favored.[8]

Role as a Catalyst

Metal hydrogensulfates, such as ferric hydrogen sulfate [Fe(HSO₄)₃] and sodium hydrogen sulfate (NaHSO₄·H₂O), have emerged as effective, reusable, and environmentally benign solid acid catalysts in organic synthesis.[10][11] They offer a safer and more manageable alternative to corrosive liquid acids like H₂SO₄.[11]

-

Synthesis of 5-Substituted-1H-Tetrazoles: Ferric hydrogen sulfate catalyzes the [2+3] cycloaddition of nitriles and sodium azide, producing high yields.[10][12][13]

-

Hydrolysis of Nitriles: Fe(HSO₄)₃ efficiently catalyzes the hydrolysis of various nitriles to their corresponding primary amides in good yields without significant formation of carboxylic acid byproducts.[10][13]

-

Synthesis of Amidoalkyl Naphthols: Sodium hydrogen sulfate is an effective heterogeneous catalyst for the one-pot, three-component reaction of aryl aldehydes, 2-naphthol, and an amide or nitrile.[11]

Caption: Workflow for NaHSO₄-catalyzed synthesis.

The efficiency of hydrogensulfate-based catalysts is demonstrated by the high yields and practical reaction times reported in the literature.

| Reaction | Catalyst | Substrate (Example) | Conditions | Yield (%) | Time | Reference |

| Tetrazole Synthesis | Fe(HSO₄)₃ | Benzonitrile | 100 °C, Solvent-free | 92 | 2 h | [10] |

| Nitrile Hydrolysis | Fe(HSO₄)₃ | Benzonitrile | 100 °C, H₂O | 90 | 4 h | [10] |

| Amidoalkyl Naphthol | NaHSO₄·H₂O | Benzaldehyde | 120 °C, Solvent-free | 94 | 25 min | [11] |

| Amidoalkyl Naphthol | NaHSO₄·H₂O | 4-Cl-Benzaldehyde | Microwave, Solvent-free | 96 | 4 min | [11] |

Role in Phase Transfer Catalysis

Tetrabutylammonium hydrogen sulfate (TBAHS) is a prominent phase transfer catalyst (PTC). Its amphipathic structure, featuring a hydrophilic quaternary ammonium head and hydrophobic butyl chains, allows it to shuttle anions across the interface between immiscible aqueous and organic phases.[14] In this system, the hydrogensulfate anion can be exchanged for another reactive anion (e.g., hydroxide), which is then transported into the organic phase to react with a substrate.[14] This mechanism dramatically increases reaction rates by overcoming the mutual insolubility of reactants.[14]

Caption: Mechanism of Phase Transfer Catalysis with TBAHS.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and analysis related to hydrogensulfate's reactivity.

Protocol: Synthesis of 1-Amidoalkyl-2-naphthols using NaHSO₄·H₂O

This procedure is adapted from methodologies described for the synthesis of amidoalkyl naphthols.[11]

Materials and Equipment:

-

Aryl aldehyde (1 mmol), 2-naphthol (1 mmol), acetamide or acetonitrile (1.2 mmol)

-

Sodium hydrogen sulfate monohydrate (NaHSO₄·H₂O, 10 mol%)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plate, UV lamp

-

Filtration apparatus (Büchner funnel)

-

Ethanol for recrystallization

Procedure:

-

A mixture of the aryl aldehyde (1 mmol), 2-naphthol (1 mmol), acetamide (1.2 mmol), and NaHSO₄·H₂O (0.1 mmol) is placed in a round-bottom flask.

-

The flask is heated in an oil bath at 120 °C under solvent-free conditions for the time specified in literature (e.g., 25-60 minutes), with stirring.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Hot ethanol is added to the solidified mixture, and the catalyst is separated by filtration.

-

The filtrate is allowed to cool, leading to the crystallization of the crude product.

-

The solid product is collected by filtration and recrystallized from ethanol to yield the pure 1-amidoalkyl-2-naphthol.

Catalyst Recovery:

-

The solid NaHSO₄·H₂O catalyst recovered from filtration can be washed with ethyl acetate, dried in an oven at 100 °C for 1 hour, and reused for subsequent reactions.[11]

Protocol: Studying Anion Reactivity with Cyclic Voltammetry (CV)

This general protocol can be adapted to study the electrochemical behavior and reactivity of the hydrogensulfate anion in various non-aqueous solvents, which is essential for understanding its role in applications like redox flow batteries.[15][16]

Materials and Equipment:

-

Potentiostat with a three-electrode setup (working, reference, and counter electrodes).

-

Electrochemical cell.

-

Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran, acetonitrile).

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

The hydrogensulfate salt of interest (e.g., tetrabutylammonium hydrogen sulfate).

-

Inert gas supply (e.g., Argon or Nitrogen).

Procedure:

-

Electrolyte Preparation: Prepare a solution of the supporting electrolyte in the chosen solvent inside a glovebox or under an inert atmosphere.

-

Analyte Addition: Add a known concentration of the hydrogensulfate salt to the electrolyte solution.

-

Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are clean and polished. The reference electrode should be stable in the chosen solvent system.

-

Deoxygenation: Purge the solution with the inert gas for 15-20 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

-

CV Measurement:

-

Set the potential window to scan a range where the redox events of interest are expected.

-

Run the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s).

-

Repeat the measurement at various scan rates to investigate the kinetics of the electrode processes.

-

-

Data Analysis:

-

Analyze the resulting voltammogram to identify oxidation and reduction peaks.

-

The peak potentials provide information about the reduction potential of the anion, which is a quantitative measure of its reactivity.[17]

-

Relevance in Drug Development and Signaling

While the hydrogensulfate anion itself is not a primary signaling molecule, its physicochemical properties are highly relevant in drug development. Many active pharmaceutical ingredients (APIs) are formulated as salts to improve properties like solubility, stability, and bioavailability. Hydrogensulfate is a potential counter-ion for basic drugs. Understanding its reactivity, pH characteristics, and potential interactions is crucial for formulation science.

It is important to distinguish the hydrogensulfate anion from the related sulfur-containing gasotransmitter, hydrogen sulfide (H₂S). H₂S is a critical signaling molecule involved in numerous physiological processes and is a target for drug development.[18][19] It modulates key cellular pathways, including the PI3K/Akt and MAPK signaling pathways, which regulate cell survival, proliferation, and inflammatory responses.[19][20]

Caption: H₂S modulation of the PI3K/Akt signaling pathway.

Conclusion

The hydrogensulfate anion is a chemically versatile species whose reactivity is central to numerous applications in both laboratory and industrial chemistry. Its amphiprotic nature allows it to act as both a proton donor and acceptor, while its electronic structure renders it a weak nucleophile. This combination of properties has been successfully exploited in the development of robust, reusable solid acid catalysts that promote a variety of important organic transformations. Furthermore, its role in phase transfer catalysis highlights its utility in overcoming reaction barriers in multiphasic systems. For professionals in drug development, a thorough understanding of the anion's properties is essential for the rational design of salt forms with optimal biopharmaceutical characteristics. While not a direct signaling molecule itself, its study provides a foundation for understanding the broader role of inorganic ions in chemical and biological systems.

References

- 1. Sulfate, hydrogen | HO4S- | CID 61778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. Hydrogen Sulfate: Structure, Uses, and Key Properties Explained [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. Hydrogen Sulfate Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 6. Hydrogen Sulfate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 7. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 8. organic chemistry - Why is the alkene a more stable species in this case? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. quora.com [quora.com]

- 10. Ferric Hydrogensulfate [Fe(HSO4)3] As a Reusable Heterogeneous Catalyst for the Synthesis of 5-Substituted-1H-Tetrazoles and Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Ferric Hydrogensulfate [Fe(HSO4)3] As a Reusable Heterogeneous Catalyst for the Synthesis of 5-Substituted-1H-Tetrazoles and Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. osti.gov [osti.gov]

- 16. researchgate.net [researchgate.net]

- 17. Stability and Reactivity of Aromatic Radical Anions in Solution with Relevance to Birch Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Drug Developments of Hydrogen Sulfide on Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanisms Underlying the Hydrogen Sulfide Actions: Target Molecules and Downstream Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Tetramethylammonium Hydrogensulfate as a Phase-Transfer Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tetramethylammonium hydrogensulfate (TMAHS) and its close analog, tetrabutylammonium hydrogensulfate (TBAHS), as effective phase-transfer catalysts in a variety of organic syntheses. Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. Quaternary ammonium salts like TMAHS are instrumental in this process, acting as shuttles for reactive anions from the aqueous phase into the organic phase, where the reaction with the organic substrate occurs. This methodology often leads to enhanced reaction rates, milder reaction conditions, improved yields, and greater selectivity, making it a valuable tool in both academic research and industrial drug development.

Core Principles of Phase-Transfer Catalysis with this compound

This compound is a quaternary ammonium salt that, due to its ionic nature, is soluble in the aqueous phase. The tetramethylammonium cation [(CH₃)₄N]⁺ can pair with an anion (e.g., a deprotonated nucleophile) from the aqueous phase, forming an ion pair. The organic nature of the methyl groups provides this ion pair with sufficient lipophilicity to be transferred into the organic phase. Once in the organic phase, the anion is weakly solvated and thus highly reactive towards the organic substrate. After the reaction, the catalyst cation pairs with the leaving group and returns to the aqueous phase, completing the catalytic cycle.

Applications in Organic Synthesis

This compound and its analogs are versatile catalysts for a range of organic transformations, including:

-

Williamson Ether Synthesis: Formation of ethers from alcohols/phenols and alkyl halides.

-

Esterification: Synthesis of esters from carboxylic acids and alkyl halides.

-

C-Alkylation: Alkylation of active methylene compounds, such as malonic esters and phenylacetonitrile derivatives.

These reactions are fundamental in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients (APIs) and their intermediates.

Quantitative Data Summary

The following tables summarize the performance of tetrabutylammonium hydrogensulfate (a close and often-used analog of TMAHS) and other quaternary ammonium salts in selected phase-transfer catalyzed reactions.

Table 1: Comparison of Phase-Transfer Catalysts in the C5-Alkylation of Hydantoins

| Catalyst | Product Yield (%) |

| Tetrabutylammonium iodide | 90 |

| Tetrabutylammonium hydrogensulfate | 78 |

| Tetrahexylammonium bromide | 86 |

| Trioctylmethylammonium chloride | 74 |

Reaction Conditions: N,N-dibenzyl hydantoin, allyl bromide, catalyst (2 mol%), toluene, 50% w/w aqueous KOH, room temperature.[1]

Table 2: Influence of Catalyst on the Esterification of Adipic Acid

| Catalyst | Rate Constant (k x 10⁵ s⁻¹) |

| Tetrabutylammonium bromide (TBAB) | 1.83 |

| Tetrabutylammonium hydrogensulfate (TBAHS) | Not explicitly provided, but TBAB showed better performance than other tested catalysts under the studied conditions. |

| Tetrahexylammonium bromide (THAB) | 2.58 |

Reaction Conditions: Adipic acid (0.01 mol), 1-bromobutane (0.04 mol), catalyst (0.006 mol), NaOH (0.02 mol), water (3 mL), dodecane (40 g), 110°C.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 4-Ethylanisole

This protocol details the synthesis of 4-ethylanisole from 4-ethylphenol and methyl iodide using tetrabutylammonium bromide as a phase-transfer catalyst.

Materials:

-

4-Ethylphenol (150 mg)

-

25% Sodium hydroxide (NaOH) solution

-

Tetrabutylammonium bromide (TBAB) (45 mg)

-

Methyl iodide

-

Diethyl ether

-

5% Sodium hydroxide solution

-

Distilled water

-

Anhydrous sodium sulfate

-

Dichloromethane

-

5 mL conical vial, reflux condenser, separatory funnel, magnetic stirrer, heating mantle, and other standard laboratory glassware.

Procedure:

-

To a 5 mL conical vial containing a magnetic spin vane, add 150 mg of 4-ethylphenol and 250 µL of 25% aqueous sodium hydroxide.

-

Gently heat the mixture with stirring until the 4-ethylphenol dissolves.

-

Add 45 mg of tetrabutylammonium bromide to the mixture.

-

Fit the vial with a reflux condenser and add 90 µL of methyl iodide through the top of the condenser.

-

Heat the reaction mixture to a gentle reflux for 1 hour. Ensure the reflux is not too vigorous to prevent the loss of the volatile methyl iodide.

-

After 1 hour, allow the reaction to cool to room temperature, and then briefly cool it in an ice bath.

-

Remove the spin vane, rinsing it with 1-2 mL of diethyl ether into the vial.

-

Add a small amount of distilled water to the vial to facilitate phase separation.

-

Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it with a small portion of diethyl ether.

-

Combine the organic layers and wash them sequentially with 5% sodium hydroxide solution and then with distilled water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant the dried ether solution and evaporate the solvent to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel using dichloromethane as the eluent.[2]

Protocol 2: Esterification of a Carboxylic Acid (General Procedure)

This protocol provides a general method for the esterification of a carboxylic acid with an alkyl halide using a phase-transfer catalyst.

Materials:

-

Carboxylic acid (e.g., adipic acid, benzoic acid)

-

Alkyl halide (e.g., 1-bromobutane)

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium hydrogensulfate (TBAHS) or Tetrabutylammonium bromide (TBAB)

-

Organic solvent (e.g., dodecane, toluene)

-

Water

-

Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle.

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid and sodium hydroxide in water to form the carboxylate salt in the aqueous phase.

-

Add the organic solvent, the alkyl halide, and the phase-transfer catalyst (e.g., TBAB, 0.006 mol per 0.01 mol of dicarboxylic acid).

-

Heat the biphasic mixture to the desired reaction temperature (e.g., 90-110°C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the organic layer in a separatory funnel.

-

Wash the organic layer with water to remove any remaining inorganic salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude ester.

-

The product can be purified by distillation or column chromatography.[3]

Protocol 3: C-Alkylation of Phenylacetonitrile

This protocol describes a general procedure for the C-alkylation of phenylacetonitrile using an alkyl halide and a phase-transfer catalyst.

Materials:

-

Phenylacetonitrile

-

Alkyl halide (e.g., ethyl bromide)

-

50% aqueous sodium hydroxide

-

Benzyltriethylammonium chloride (a quaternary ammonium salt similar in function to TMAHS)

-

Benzene (or another suitable organic solvent)

-

Dilute hydrochloric acid

-

Anhydrous magnesium sulfate

-

Round-bottom flask, mechanical stirrer, dropping funnel, thermometer, reflux condenser, and other standard laboratory glassware.

Procedure:

-

In a four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, charge 540 mL of 50% aqueous sodium hydroxide, 257 g of phenylacetonitrile, and 5.0 g of benzyltriethylammonium chloride.

-

With vigorous stirring, add 218 g of ethyl bromide dropwise over approximately 100 minutes, maintaining the temperature between 28–35°C. Use a cold-water bath for cooling if necessary.

-

After the addition is complete, continue stirring for 2 hours.

-

Increase the temperature to 40°C and stir for an additional 30 minutes.

-

Cool the reaction mixture to 25°C.

-

Quench the reaction by adding 750 mL of water and 100 mL of benzene.

-

Separate the layers and extract the aqueous phase with 200 mL of benzene.

-

Combine the organic layers and wash successively with 200 mL of water, 200 mL of dilute hydrochloric acid, and 200 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by distillation under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield 2-phenylbutyronitrile.[4]

Visualizations

References

Applications of Tetramethylammonium H-Sulfate in Electrochemical Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium hydrogensulfate (TMAHS) is a quaternary ammonium salt that serves as a versatile and effective component in various electrochemical research applications. Its properties as a supporting electrolyte, a precursor for ionic liquids, and a phase-transfer catalyst make it a valuable tool for electrochemists. This document provides detailed application notes and protocols for the use of TMAHS in several key areas of electrochemical research, including its role in energy storage systems and electro-organic synthesis.

TMAHS as a Supporting Electrolyte for Cyclic Voltammetry

Due to its wide electrochemical window and good solubility in various organic solvents, TMAHS is an excellent choice for a supporting electrolyte in cyclic voltammetry (CV) and other electroanalytical techniques. Supporting electrolytes are crucial for minimizing solution resistance and ensuring that the analyte is transported to the electrode surface primarily by diffusion.

Application Note:

Tetraalkylammonium salts, including TMAHS, are frequently used as supporting electrolytes in non-aqueous electrochemistry. They provide a stable electrochemical environment over a wide potential range, allowing for the study of redox processes of various organic and organometallic compounds without interference from the electrolyte itself.

Experimental Protocol: Cyclic Voltammetry of Ferrocene using TMAHS

This protocol describes a standard electrochemical experiment to determine the half-wave potential of ferrocene, a common internal standard in electrochemistry, using TMAHS as the supporting electrolyte.

Materials:

-

This compound (TMAHS), electrochemical grade

-

Ferrocene

-

Acetonitrile (anhydrous)

-

Working Electrode (e.g., Glassy Carbon or Platinum)

-

Reference Electrode (e.g., Ag/AgCl in saturated KCl)

-

Counter Electrode (e.g., Platinum wire)

-

Voltammetric cell

-

Potentiostat

Procedure:

-

Prepare the Electrolyte Solution: Dissolve TMAHS in anhydrous acetonitrile to a concentration of 0.1 M. Ensure the salt is fully dissolved.

-

Prepare the Analyte Solution: Add ferrocene to the 0.1 M TMAHS/acetonitrile solution to a final concentration of 1.0 mM.

-

Assemble the Electrochemical Cell:

-

Place the prepared analyte solution into the voltammetric cell.

-

Insert the working, reference, and counter electrodes, ensuring the reference electrode tip is close to the working electrode.

-

-

De-gas the Solution: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

-

Perform Cyclic Voltammetry:

-

Connect the electrodes to the potentiostat.

-